REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1>CCOC(C)=O.CO>[CH3:1][C:2]1[C:3]([C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:7]=1)[NH2:8] |f:1.2|
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=C1)[N+](=O)[O-])OC)C1=CC=NC=C1
|
Name
|
Platinum(sulfided) carbon
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
EtOAc MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CO
|
Type
|
CUSTOM
|
Details
|
The solution stirred for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with N2 six times
|
Type
|
CUSTOM
|
Details
|
to remove any oxygen
|
Type
|
CUSTOM
|
Details
|
The vessel was evacuated
|
Type
|
ADDITION
|
Details
|
filled with N2 six times
|
Type
|
CUSTOM
|
Details
|
to remove any H2
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC(=C(N)C1)OC)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.6 mmol | |
AMOUNT: MASS | 2.28 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 106.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |